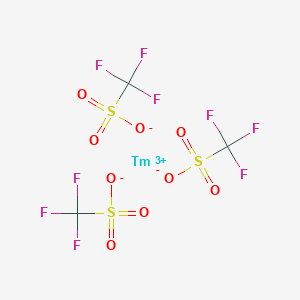

Thulium(III) trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

thulium(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Tm/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBASUZORNBYVFM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9O9S3Tm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370047 | |

| Record name | Thulium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141478-68-4 | |

| Record name | Thulium(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thulium(III) Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thulium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the properties, synthesis, and applications of Thulium(III) trifluoromethanesulfonate. The information is compiled from various scientific sources to support its use in research, particularly in catalysis and materials science.

Chemical and Physical Properties

This compound, also known as thulium(III) triflate, is a white solid compound.[1] It is recognized for its utility as a Lewis acid in a variety of chemical transformations.[1] The trifluoromethanesulfonate (triflate) anion contributes to its stability and solubility in polar solvents.[1]

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₃F₉O₉S₃Tm or (CF₃SO₃)₃Tm | [1][2][3] |

| Molecular Weight | 616.14 g/mol | [2][3] |

| CAS Number | 141478-68-4 | [1][2][3] |

| Appearance | White to almost white powder/solid | [1] |

| Purity | Typically ≥98% | [2] |

Physical Properties

Quantitative physical property data for this compound is not widely available. The following table includes available data and estimates based on analogous lanthanide triflates.

| Property | Value | Notes | Source(s) |

| Density | 1.7 g/cm³ | [2] | |

| Melting Point | Not available | Data not found in the searched literature. | |

| Boiling Point | Not available | Data not found in the searched literature. | |

| Decomposition Temperature | ~427 °C | Based on the decomposition temperature of Lanthanum(III) triflate. | [4] |

| Solubility | Soluble in water and polar solvents. Limited solubility in chloroform and toluene. Very soluble in acetone and ethanol. Insoluble in 1,4-dioxane and benzene. | General solubility information for Thulium(III) triflate and specific data for the analogous Lanthanum(III) triflate. | [1][4][5] |

Synthesis and Structure

Synthesis Protocol

A general and established method for the synthesis of lanthanide triflates involves the reaction of the corresponding lanthanide oxide with triflic acid in an aqueous solution.[1] The hydrated salt can then be dehydrated to yield the anhydrous form.

Experimental Protocol: Synthesis of Hydrated this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add Thulium(III) oxide (Tm₂O₃).

-

Acid Addition: Slowly add a stoichiometric amount of aqueous trifluoromethanesulfonic acid (CF₃SO₃H) to the flask with continuous stirring. The reaction is as follows: Tm₂O₃ + 6HOTf + 18H₂O → 2--INVALID-LINK--₃ + 3H₂O[1]

-

Reaction Completion: Continue stirring the mixture at room temperature until the thulium oxide has completely dissolved, resulting in a clear or slightly colored solution.

-

Isolation: The hydrated this compound can be isolated by removal of excess water under reduced pressure.

Experimental Protocol: Dehydration

To obtain anhydrous this compound, the hydrated salt is heated to between 180 and 200 °C under reduced pressure.[1]

--INVALID-LINK--₃ → Tm(OTf)₃ + 9H₂O[1]

Crystal Structure

Catalytic Applications

This compound, like other lanthanide triflates, is a versatile and water-tolerant Lewis acid catalyst for a wide range of organic transformations.[1][6] Its stability in aqueous media makes it an environmentally friendly alternative to traditional Lewis acids like aluminum chloride.[1][6]

Overview of Catalyzed Reactions

This compound is known to catalyze several types of organic reactions, including:

-

Asymmetric alpha-amination

-

Cycloadditions

-

Benzyl etherification

-

Condensation of aldehydes, amines, and vinyl ethers

-

Glycosylation

Representative Experimental Protocol: Diels-Alder Reaction

While a specific protocol for a this compound-catalyzed Diels-Alder reaction was not found, the following is a general procedure adapted from protocols using other rare earth triflates.[7]

-

Catalyst Preparation: In a reaction vessel, dissolve this compound (5 mol%) in the chosen solvent (e.g., water or an organic solvent).

-

Addition of Reactants: Add the dienophile (1 mmol) to the catalyst solution and stir for 15 minutes. Subsequently, add the diene (1 mmol) at the desired reaction temperature (e.g., 30 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as ¹H NMR spectroscopy.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic phases (e.g., with Na₂SO₄), filter, and purify the product by flash chromatography.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or fume hood.

Hazard Identification

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: NIOSH-approved respirator for dusts if ventilation is inadequate.

-

Skin and Body Protection: Laboratory coat.

Storage

Store in a tightly sealed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Spectroscopic Data

Specific spectroscopic data for this compound is limited in the public domain.

-

NMR Spectroscopy: While ¹H and ¹³C NMR are not directly applicable to the thulium cation, ¹⁹F NMR would be a valuable tool for characterizing the triflate anion. In related metal triflate complexes, the triflate counterion typically shows a signal around -79 ppm in the ¹⁹F NMR spectrum.[8]

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability and decomposition profile of the compound. For lanthanide triflates, TGA would show the loss of water molecules in the hydrated form at elevated temperatures, followed by the decomposition of the anhydrous salt.[9]

Conclusion

This compound is a valuable Lewis acid catalyst with promising applications in organic synthesis and materials science. Its water stability and catalytic activity make it an attractive option for developing greener chemical processes. While specific quantitative data for some of its physical properties are not extensively documented, its chemical behavior can be largely inferred from the well-studied family of lanthanide triflates. Further research into its specific catalytic applications and detailed characterization will undoubtedly expand its utility in various fields of chemical research and development.

References

- 1. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 2. strem.com [strem.com]

- 3. scbt.com [scbt.com]

- 4. lanthanum triflate [chemister.ru]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Lanthanide_triflates [chemeurope.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. upcommons.upc.edu [upcommons.upc.edu]

In-Depth Technical Guide to Thulium(III) Trifluoromethanesulfonate: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Thulium(III) trifluoromethanesulfonate, also known as thulium triflate, is a chemical compound with the formula Tm(CF₃SO₃)₃. It is a salt of the rare earth metal thulium and trifluoromethanesulfonic acid. This guide provides a comprehensive overview of its synthesis, characterization, and key properties, tailored for professionals in research and development.

Physicochemical Properties

This compound is typically a white to off-white powder or crystalline solid.[1] It is soluble in water and is hygroscopic.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃F₉O₉S₃Tm | [2] |

| Molecular Weight | 616.14 g/mol | [2] |

| CAS Number | 141478-68-4 | [2] |

| Appearance | White to off-white powder/crystal | [1] |

| Purity (typical) | ≥ 98% | [2] |

| Solubility | Soluble in water | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of Thulium(III) oxide with trifluoromethanesulfonic acid. The general reaction for the synthesis of lanthanide triflates from their oxides is as follows:

Ln₂O₃ + 6 CF₃SO₃H → 2 Ln(CF₃SO₃)₃ + 3 H₂O[3]

This reaction yields the hydrated form of the lanthanide triflate. To obtain the anhydrous form, a dehydration step is necessary.

Experimental Protocol: Synthesis of Hydrated this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Add a stoichiometric amount of Thulium(III) oxide (Tm₂O₃) to the flask. Slowly add a 70% aqueous solution of trifluoromethanesulfonic acid (CF₃SO₃H) to the flask while stirring. The molar ratio of Tm₂O₃ to CF₃SO₃H should be 1:6.

-

Reaction: Gently heat the mixture to reflux and maintain for 24 hours to ensure complete reaction. The solution should become clear, indicating the formation of the thulium triflate salt.

-

Workup: After cooling to room temperature, filter the solution to remove any unreacted oxide. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the hydrated this compound as a solid.

Experimental Protocol: Preparation of Anhydrous this compound

The hydrated thulium triflate can be dehydrated by heating under vacuum.

-

Setup: Place the hydrated this compound in a Schlenk flask.

-

Dehydration: Heat the flask to 180-200 °C under a high vacuum (e.g., <0.1 mmHg) for several hours.[3] The removal of water will result in the anhydrous salt.

-

Handling and Storage: Anhydrous this compound is hygroscopic and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are commonly employed.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule. The trifluoromethanesulfonate anion (CF₃SO₃⁻) has characteristic strong absorption bands.

-

Experimental Protocol: A small amount of the anhydrous sample is prepared as a KBr pellet or analyzed using a diamond ATR accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Data: The IR spectrum is expected to show strong absorptions corresponding to the S=O and C-F stretching vibrations of the triflate anion. The absence of a broad absorption band around 3400 cm⁻¹ would confirm the anhydrous nature of the salt.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹⁹F NMR is a powerful tool for characterizing triflate salts.

-

Experimental Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and the ¹⁹F NMR spectrum is acquired.

-

Expected Data: The ¹⁹F NMR spectrum of the triflate anion typically shows a singlet around -79 ppm relative to CFCl₃.[4]

3. UV-Vis-NIR Absorption Spectroscopy:

The absorption spectrum of this compound in solution reveals characteristic f-f electronic transitions of the Tm³⁺ ion.

-

Experimental Protocol: A solution of known concentration is prepared in a suitable solvent (e.g., D₂O or DMSO-d₆). The absorption spectrum is recorded using a dual-beam spectrophotometer.

-

Published Data: The absorption spectrum of this compound has been reported in D₂O and d₆-DMSO, showing characteristic absorption bands in the UV, visible, and near-infrared regions. A notable feature associated with the trifluoromethanesulfonate anion is observed around 7000 cm⁻¹.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

Thermal analysis provides information about the thermal stability and decomposition of the compound.

-

Experimental Protocol: A small amount of the sample is placed in an alumina or platinum crucible and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon). The weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

-

Expected Data: For the hydrated salt, TGA will show a stepwise loss of water molecules. The anhydrous salt is expected to be stable up to higher temperatures, after which it will decompose. The decomposition of lanthanide triflates typically yields the corresponding lanthanide trifluoride (LnF₃). The overall decomposition reaction is proposed to be:

Ln(OTf)₃ → LnF₃ + 3SO₂ + CO₂ + CF₃OCF₃

Applications

This compound is a versatile Lewis acid catalyst used in a variety of organic reactions. Its water-tolerant nature makes it an attractive "green" catalyst, often allowing reactions to be carried out in aqueous media. Some of its applications include:

-

Catalyst for various organic reactions: It can be used in Friedel-Crafts acylations and alkylations, condensation reactions, and glycosylations.[2]

-

Asymmetric synthesis: Chiral complexes of thulium triflate can be employed as catalysts in asymmetric synthesis to produce specific enantiomers or diastereomers.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. As it is hygroscopic, the anhydrous form should be stored in a desiccator or under an inert atmosphere.[5]

References

An In-depth Technical Guide to the Lewis Acidity of Lanthanide Triflates

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanthanide triflates, Ln(OTf)₃, have emerged as a highly versatile and powerful class of water-tolerant Lewis acid catalysts in modern organic synthesis.[1][2][3] Their unique properties, including stability in aqueous media, recoverability, and tunable acidity, make them attractive alternatives to traditional Lewis acids like AlCl₃ or BF₃, particularly in the context of green chemistry and complex molecule synthesis relevant to drug development.[2][3] This guide provides a comprehensive overview of the Lewis acidity of lanthanide triflates, focusing on its quantification, the underlying periodic trends that govern its strength, and its direct implications for catalytic applications. Detailed experimental protocols, quantitative data, and logical workflows are presented to equip researchers with the foundational knowledge required to effectively utilize these catalysts in their work.

Introduction to Lanthanide Triflates as Lewis Acids

A Lewis acid is defined as an electron-pair acceptor. In catalysis, Lewis acids activate substrates, typically by coordinating to a lone pair on a heteroatom (like oxygen or nitrogen), which increases the substrate's electrophilicity and renders it more susceptible to nucleophilic attack.[2] Lanthanide triflates consist of a trivalent lanthanide metal ion (Ln³⁺) and three trifluoromethanesulfonate (triflate, OTf⁻) counterions.[2] The triflate anion is the conjugate base of triflic acid, a superacid, making it an exceptionally stable and poor coordinating anion. This stability leaves the lanthanide ion with a high effective positive charge, making it a strong electrophile and thus a potent Lewis acid.[4]

A significant advantage of lanthanide triflates is their stability in water, a feature not shared by many conventional Lewis acids which decompose violently.[2][3][5] This allows for organic reactions to be conducted in aqueous or protic media, aligning with the principles of green chemistry.[2][5] The catalytic activity of Ln(OTf)₃ can be modulated by selecting different lanthanide metals, as the Lewis acidity varies systematically across the series.[4]

Quantification of Lewis Acidity

Quantifying the strength of a Lewis acid is crucial for predicting its catalytic efficacy and for the rational design of chemical processes. Several methods exist, with the Gutmann-Beckett method being one of the most common and convenient for determining effective Lewis acidity in solution.[6][7][8]

The Gutmann-Beckett Method

The Gutmann-Beckett method utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to assess Lewis acidity.[6][8] The oxygen atom of Et₃PO is a Lewis base that coordinates to the Lewis acidic metal center. This interaction deshields the adjacent phosphorus atom, causing a downfield shift in its ³¹P NMR signal (δ).[6] The magnitude of this chemical shift change (Δδ³¹P) relative to the free probe is directly proportional to the strength of the Lewis acid.

The Lewis acidity is often expressed as an Acceptor Number (AN), calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the reference chemical shift of Et₃PO in the non-coordinating solvent hexane.[6] A higher AN value signifies greater Lewis acidity.[6]

Alternative Methods

While the Gutmann-Beckett method is widely used, other techniques have been developed. The Fluorescent Lewis Adduct (FLA) method, for instance, uses fluorescent phosphole oxide probes whose emission spectra shift upon coordination to a Lewis acid.[9][10] This method is particularly sensitive and can be used to measure a wide range of Lewis acids, including lanthanide triflates.[9][10][11] Tandem mass spectrometry has also been employed to evaluate the relative Lewis acidity of lanthanide complexes by analyzing the fragmentation of precursor ions.[4] Another approach involves measuring the pKa of water molecules coordinated to the metal ion, as stronger Lewis acidity leads to greater polarization of the O-H bonds and thus a lower pKa.[11][12]

Quantitative Lewis Acidity Data

The Lewis acidity of lanthanide triflates is not uniform across the series. It generally increases from Lanthanum (La) to Lutetium (Lu). This trend is a direct consequence of the lanthanide contraction .

The Lanthanide Contraction

The lanthanide contraction describes the greater-than-expected decrease in ionic radii of the elements in the lanthanide series.[13][14][15] This phenomenon is caused by the poor shielding of the nuclear charge by the 4f electrons.[13][14] As the atomic number increases across the series, the increasing nuclear charge is not effectively screened by the added 4f electrons, pulling the valence electrons closer to the nucleus.[13][15]

This steady decrease in ionic radius for the Ln³⁺ ions leads to an increase in charge density (charge-to-radius ratio). A higher charge density results in a stronger electrostatic attraction for electron pairs, and therefore, an increase in Lewis acidity.[16] Consequently, the basic strength of the corresponding lanthanide hydroxides, Ln(OH)₃, decreases across the series.[13][16]

The following table summarizes the relationship between the ionic radius of the lanthanide ion and its Lewis acidity, as determined by a fluorescence-based method (LAU values).

| Lanthanide (Ln) | Ln³⁺ Ionic Radius (Å, CN=9) | Lewis Acidity (LAU in THF) |

| La | 1.216 | 0.28 |

| Pr | 1.179 | 0.32 |

| Nd | 1.163 | 0.35 |

| Sm | 1.132 | 0.38 |

| Eu | 1.120 | 0.39 |

| Gd | 1.107 | 0.40 |

| Tb | 1.095 | 0.43 |

| Dy | 1.083 | 0.44 |

| Ho | 1.072 | 0.46 |

| Er | 1.062 | 0.48 |

| Tm | 1.052 | 0.49 |

| Yb | 1.042 | 0.50 |

| Lu | 1.032 | 0.52 |

| Data adapted from Demay-Drouhard, P. et al. (2022). Fluorescence-based Measurement of the Lewis Acidities of Lanthanide Triflates in Solution.[9] |

Experimental Protocols

Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method

This protocol describes a general procedure for determining the Acceptor Number (AN) of a lanthanide triflate using ³¹P NMR spectroscopy.

Materials:

-

Lanthanide triflate salt (anhydrous)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)

-

NMR tubes and standard laboratory glassware, dried in an oven.

-

Inert atmosphere glovebox or Schlenk line.

Procedure:

-

Preparation of Stock Solution: Inside a glovebox, accurately weigh a sample of Et₃PO and dissolve it in the anhydrous deuterated solvent to prepare a stock solution of known concentration (e.g., 0.02 M).

-

Preparation of Reference Sample: Transfer a portion of the Et₃PO stock solution to an NMR tube. This will serve as the reference for the chemical shift of the "free" probe.

-

Preparation of Lewis Acid Sample: Accurately weigh a sample of the anhydrous lanthanide triflate (e.g., to make a 0.02 M solution) and add it to a vial containing a known volume of the Et₃PO stock solution. Ensure the molar ratio of Lewis acid to probe is at least 1:1.

-

Sample Equilibration: Cap the vial and allow the mixture to stir or stand for a sufficient time (e.g., 10-15 minutes) to ensure complete formation of the Lewis acid-base adduct.

-

NMR Analysis: Transfer the equilibrated solution to an NMR tube. Acquire a proton-decoupled ³¹P NMR spectrum for both the reference and the sample tubes. Use an external reference if necessary, although referencing to the free probe is common.

-

Data Processing: Determine the chemical shift (δ) of the phosphorus signal in both spectra. The signal for the Lewis acid adduct will be shifted downfield compared to the free Et₃PO.

-

Calculation:

Catalytic Applications and Mechanisms

The Lewis acidity of lanthanide triflates is the cornerstone of their catalytic activity in a vast array of organic transformations, including C-C and C-N bond-forming reactions.[1][3] They are particularly effective for reactions involving carbonyl compounds due to the high oxophilicity of lanthanide ions.[18][19]

Common Catalyzed Reactions:

-

Friedel-Crafts Acylations and Alkylations: Ln(OTf)₃ can replace traditional catalysts like AlCl₃, offering the advantages of water tolerance and catalyst recyclability.[2][3]

-

Aldol and Michael Reactions: These catalysts are effective in promoting these fundamental C-C bond-forming reactions, often in aqueous media.[3]

-

Diels-Alder Reactions: Lanthanide triflates catalyze cycloaddition reactions, including aza Diels-Alder reactions for the synthesis of nitrogen-containing heterocycles.[2][5]

-

Amidation of Esters: Catalytic amounts of Ln(OTf)₃ can efficiently drive the direct coupling of esters and amines to form amides, which are crucial linkages in pharmaceuticals.[20][21]

Workflow for Catalyst Selection and Optimization

For drug development professionals and synthetic chemists, a systematic approach to catalyst selection is paramount. The tunable Lewis acidity of the lanthanide series allows for fine-tuning of reaction conditions.

Conclusion

Lanthanide triflates are a class of exceptionally useful and "green" Lewis acid catalysts whose utility is directly tied to the fundamental principles of periodic trends. The lanthanide contraction provides a predictable and fine-tunable gradient of Lewis acidity across the series, allowing researchers to select the optimal catalyst for a specific transformation. By understanding the methods of quantifying Lewis acidity and the general mechanistic principles of their catalytic action, scientists in both academic and industrial settings, particularly in drug discovery, can leverage the unique properties of these reagents to develop more efficient, selective, and environmentally benign synthetic routes to complex molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Lanthanide_triflates [chemeurope.com]

- 3. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent progress in lanthanide-catalyzed organic reactions in protic media | Semantic Scholar [semanticscholar.org]

- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. magritek.com [magritek.com]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. chemrxiv.org [chemrxiv.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Lanthanide contraction: Definition, Causes & Consequences | AESL [aakash.ac.in]

- 14. quora.com [quora.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. shaalaa.com [shaalaa.com]

- 17. Acidity Quantification and Structure Analysis of Amide-AlCl3 Liquid Coordination Complexes for C4 Alkylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters [organic-chemistry.org]

- 21. Lanthanum(III) triflate catalyzed direct amidation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Elusive Structure: A Technical Guide to Anhydrous Thulium(III) Trifluoromethanesulfonate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the structural and experimental aspects of anhydrous Thulium(III) trifluoromethanesulfonate, a compound of interest in catalysis and materials science. Despite extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Inorganic Crystal Structure Database (ICSD), the specific single-crystal X-ray diffraction data for anhydrous this compound has not been publicly reported. Consequently, this guide provides a comprehensive overview based on available data for analogous lanthanide compounds and the known coordination chemistry of the trifluoromethanesulfonate anion.

Introduction

This compound, with the chemical formula Tm(CF₃SO₃)₃, belongs to the family of lanthanide triflates. These compounds are notable for their strong Lewis acidity and utility as catalysts in a variety of organic transformations. The anhydrous form is particularly relevant for reactions conducted in non-aqueous media, where the presence of water can be detrimental. Understanding the crystal structure is paramount for elucidating structure-activity relationships and for the rational design of new catalysts and materials.

Synthesis and Experimental Protocols

The synthesis of anhydrous lanthanide triflates is typically achieved through the dehydration of their hydrated counterparts.

Synthesis of Hydrated this compound

The hydrated form is prepared by the reaction of Thulium(III) oxide with aqueous trifluoromethanesulfonic acid.

Protocol:

-

Thulium(III) oxide (Tm₂O₃) is suspended in water.

-

A stoichiometric amount of trifluoromethanesulfonic acid (CF₃SO₃H) is added dropwise to the suspension with continuous stirring.

-

The mixture is heated gently to facilitate the reaction and dissolution of the oxide.

-

The resulting solution is filtered to remove any unreacted oxide.

-

The water is removed by evaporation under reduced pressure to yield the hydrated this compound, typically as a white powder.

Dehydration to Anhydrous this compound

The anhydrous compound is obtained by heating the hydrated salt under vacuum.[1]

Protocol:

-

The hydrated this compound is placed in a suitable flask.

-

The flask is connected to a high-vacuum line.

-

The sample is heated to a temperature range of 180-200 °C.[1]

-

Heating is continued for several hours until all water of hydration is removed.

-

The resulting anhydrous this compound should be stored under an inert atmosphere due to its hygroscopic nature.

Inferred Crystal Structure and Coordination Environment

In the absence of experimental data for anhydrous Tm(OTf)₃, we can infer its structural characteristics by examining related compounds. Lanthanide ions are hard acids and typically exhibit high coordination numbers, ranging from 6 to 12, with 8 and 9 being the most common. The trifluoromethanesulfonate (triflate, OTf⁻) anion is a weakly coordinating anion, yet its oxygen atoms can coordinate to the lanthanide center.

It is probable that in the anhydrous solid state, the thulium ion is coordinated by multiple oxygen atoms from the triflate anions. The coordination could lead to a polymeric structure where triflate anions bridge between thulium centers. The coordination number of the Tm³⁺ ion is expected to be high, likely 7, 8, or 9, to satisfy its electrostatic requirements.

The coordination environment is likely to be a distorted polyhedron, such as a capped trigonal prism or a square antiprism, which are common for lanthanide complexes.

Quantitative Data

Due to the lack of a determined crystal structure, no experimental quantitative data such as unit cell parameters, bond lengths, or bond angles for anhydrous this compound can be provided. For reference, a table of ionic radii is presented to provide context for the expected bond lengths.

| Ion | Ionic Radius (pm) for Coordination Number 8 |

| Tm³⁺ | 109.4 |

Source: Shannon, R. D. Acta Crystallographica A32.5 (1976): 751-767.

Conclusion and Future Outlook

While the precise crystal structure of anhydrous this compound remains to be determined, this guide provides a framework for its synthesis and an inferred understanding of its structural characteristics based on the established principles of lanthanide coordination chemistry. The synthesis is straightforward, involving the dehydration of the corresponding hydrated salt. It is anticipated that the anhydrous form features a polymeric structure with multi-coordinate thulium centers bridged by triflate anions.

The determination of the single-crystal X-ray structure of anhydrous this compound is a critical next step to fully characterize this important compound. Such data would provide invaluable insights for researchers in catalysis and materials science, enabling a more profound understanding of its properties and facilitating the design of new applications.

References

Spectroscopic data (NMR, IR, MS) of Thulium(III) trifluoromethanesulfonate

An in-depth technical guide on the spectroscopic data of Thulium(III) trifluoromethanesulfonate is presented below for researchers, scientists, and drug development professionals. This guide synthesizes available information on the spectroscopic properties of this compound and its analogs, details standard experimental methodologies, and provides logical workflows for its characterization.

Introduction

This compound, also known as thulium(III) triflate [Tm(CF₃SO₃)₃], is a salt of the rare-earth metal thulium and trifluoromethanesulfonic acid. Its chemical formula is C₃F₉O₉S₃Tm, with a molecular weight of approximately 616.12 g/mol .[1] Lanthanide triflates, including the thulium variant, are recognized for their utility as Lewis acid catalysts in various organic reactions, owing to their high oxophilicity and stability in aqueous media.[2][3] The trifluoromethanesulfonate (triflate) anion is an excellent leaving group, which contributes to the high reactivity of these compounds.[3] A thorough spectroscopic characterization is essential for understanding the structure, purity, and reactivity of this compound.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound based on available information for the triflate anion and related lanthanide triflate complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Thulium(III) ion, obtaining and interpreting ¹H and ¹³C NMR spectra of this compound is challenging, as the paramagnetic center causes significant line broadening and chemical shift changes. However, ¹⁹F NMR spectroscopy is a useful technique for characterizing the triflate anion.

Table 1: Representative ¹⁹F NMR Data for the Triflate Anion

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -79 | Singlet | Free triflate anion (CF₃SO₃⁻) |

| ~ -76 to -77 | Singlet | Coordinated triflate anion |

Note: The chemical shift of the triflate anion can vary slightly depending on the solvent and coordination to the metal center. A signal at approximately -79 ppm is characteristic of the free triflate anion, while a downfield shift to around -76 or -77 ppm can indicate coordination to the metal ion.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound, particularly the characteristic vibrations of the triflate anion. The data presented below is based on the known vibrational modes of the trifluoromethanesulfonate anion.

Table 2: Typical Infrared (IR) Spectroscopy Data for the Triflate Anion

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~ 1250 - 1280 | Strong | Asymmetric SO₃ stretching (ν_as(SO₃)) |

| ~ 1150 - 1170 | Strong | Symmetric CF₃ stretching (ν_s(CF₃)) |

| ~ 1030 | Strong | Symmetric SO₃ stretching (ν_s(SO₃)) |

| ~ 760 | Medium | S-C stretching (ν(S-C)) |

| ~ 640 | Strong | O-S-O bending (δ(SO₃)) |

Note: The exact peak positions can be influenced by the coordination environment of the triflate anion. Data is based on typical values for triflate salts.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to characterize this compound. The expected mass spectrum would show fragments resulting from the loss of triflate anions.

Table 3: Plausible Mass Spectrometry (MS) Data

| m/z (mass-to-charge ratio) | Ion Assignment | Description |

| ~ 467 | [Tm(CF₃SO₃)₂]⁺ | Thulium cation with two triflate anions |

| ~ 318 | [Tm(CF₃SO₃)]²⁺ | Thulium cation with one triflate anion (doubly charged) |

Note: The fragmentation pattern is hypothetical and based on the general behavior of lanthanide triflates in ESI-MS. The observation of doubly charged ions is common for metal complexes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.

-

Sample Preparation : A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.5 mL of acetonitrile-d₃ or DMSO-d₆).

-

¹⁹F NMR Acquisition :

-

Frequency : Observe ¹⁹F nucleus.

-

Pulse Program : A standard single-pulse experiment.

-

Relaxation Delay : A sufficient delay (e.g., 5 seconds) should be used to account for the paramagnetic nature of Tm(III).

-

Spectral Width : A wide spectral width should be set to ensure all fluorine signals are observed.

-

Referencing : The chemical shifts are referenced to an internal or external standard (e.g., CFCl₃).

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed with an appropriate line broadening factor to improve the signal-to-noise ratio, followed by a Fourier transform.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.

-

Sample Preparation : For ATR-FTIR, a small amount of the solid this compound powder is placed directly onto the ATR crystal, and firm contact is ensured.

-

Data Acquisition :

-

Spectral Range : Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution : A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans : 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Background : A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

-

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction may be applied if necessary.

Mass Spectrometry (MS)

-

Instrumentation : An electrospray ionization mass spectrometer (ESI-MS), which can be coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (e.g., 10-100 µg/mL).

-

Data Acquisition :

-

Ionization Mode : Positive ion mode is used to detect the cationic species.

-

Spray Voltage : Typically set between 3 and 5 kV.

-

Capillary Temperature : Maintained at a temperature sufficient to desolvate the ions (e.g., 250-350 °C).

-

Mass Range : The instrument is scanned over a mass range appropriate for the expected ions (e.g., 100-1000 m/z).

-

-

Data Processing : The resulting mass spectrum is analyzed to identify the mass-to-charge ratios of the parent and fragment ions.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the characterization of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic techniques for structural confirmation.

References

Thermal stability and decomposition of Thulium(III) triflate

An In-depth Technical Guide to the Thermal Stability and Decomposition of Thulium(III) Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thulium(III) trifluoromethanesulfonate, or Thulium(III) triflate (Tm(OTf)₃), is a salt of thulium and trifluoromethanesulfonic acid. Like other lanthanide triflates, it is a powerful Lewis acid catalyst used in a variety of organic synthesis reactions.[1] Its stability, particularly its thermal stability, is a critical parameter for its application in catalysis, materials science, and potentially in the formulation of therapeutic agents where thermal processing steps may be involved. Understanding the thermal decomposition profile of Thulium(III) triflate is essential for defining its operational limits and for identifying potential degradation products.

This technical guide provides a detailed examination of the expected thermal stability and decomposition pathway of Thulium(III) triflate, drawing parallels from studies on other lanthanide triflates. It includes standardized experimental protocols for thermal analysis and visual representations of the experimental workflow and decomposition mechanism.

Thermal Stability and Decomposition of Lanthanide(III) Triflates

Studies on various lanthanide triflates, including those of lanthanum, neodymium, samarium, gadolinium, and ytterbium, reveal a consistent pattern of thermal decomposition.[2][3] The hydrated salts, typically nonahydrates (--INVALID-LINK--₃), undergo a multi-stage decomposition process when heated.[1]

The initial phase of decomposition involves the stepwise loss of water molecules of hydration. This is followed by the decomposition of the anhydrous triflate at higher temperatures. The final solid residue upon calcination at temperatures around 600°C is typically the corresponding lanthanide fluoride (LnF₃).[2]

The volatile byproducts of the decomposition of the triflate anion have been identified as sulfur dioxide (SO₂), carbon dioxide (CO₂), and trifluoromethyl trifluoromethyl ether (CF₃OCF₃).[2]

Quantitative Thermal Analysis Data for Lanthanide(III) Triflates

The following table summarizes the key thermal decomposition events for a selection of lanthanide(III) triflates as determined by Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). This data provides a basis for estimating the thermal behavior of Thulium(III) triflate.

| Lanthanide (Ln) | Dehydration Temperature Range (°C) | Anhydrous Salt Decomposition Onset (°C) | Final Decomposition Product | Reference |

| Lanthanum (La) | ~50 - 200 | ~350 | LaF₃ | [3] |

| Neodymium (Nd) | Not Specified | Not Specified | NdF₃ | [2] |

| Samarium (Sm) | Not Specified | Not Specified | SmF₃ | [2] |

| Gadolinium (Gd) | Not Specified | Not Specified | GdF₃ | [2] |

| Ytterbium (Yb) | Not Specified | Not Specified | YbF₃ | [2] |

| Thulium (Tm) | ~50 - 250 (Estimated) | ~350 - 400 (Estimated) | TmF₃ (Expected) | - |

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition profile of Thulium(III) triflate, the following experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, identifying dehydration and decomposition temperatures.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of Thulium(III) triflate hydrate into a clean, tared TGA crucible (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Dry nitrogen or air at a flow rate of 50-100 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: 25 °C to 800 °C.

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset and completion temperatures of mass loss events, corresponding to dehydration and decomposition.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

Objective: To measure the heat flow to or from a sample as a function of temperature, identifying endothermic and exothermic transitions such as melting, crystallization, and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC/DTA instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of Thulium(III) triflate hydrate into a clean, tared DSC/DTA pan. Seal the pan (a pierced lid may be used to allow for the escape of volatiles).

-

Reference: Use an empty, sealed pan as a reference.

-

Experimental Conditions:

-

Atmosphere: Dry nitrogen or air at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 600 °C.

-

-

Data Acquisition: Record the differential heat flow (DSC) or temperature difference (DTA) between the sample and reference as a function of temperature.

-

Data Analysis: Analyze the resulting curve to identify endothermic peaks (dehydration, melting) and exothermic peaks (decomposition, crystallization).

Visualizing Experimental and Decomposition Pathways

Experimental Workflow for Thermal Analysis

References

Unlocking Stereocontrol: A Technical Guide to Thulium(III) Catalysis in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quest for stereochemically pure and complex molecular architectures is a cornerstone of modern drug discovery and development. In this context, the unique electronic properties of lanthanide metals have positioned them as powerful tools in asymmetric catalysis. Among them, Thulium(III) is emerging as a catalyst of interest, demonstrating remarkable potential in orchestrating highly selective chemical transformations. This technical guide delves into the core principles of Thulium(III) catalysis, offering a comprehensive overview of its electronic configuration, applications, and the methodologies underpinning its use.

The Heart of Reactivity: Electronic Configuration of Thulium(III)

Thulium, a member of the lanthanide series with atomic number 69, possesses a ground-state electronic configuration of [Xe] 4f¹³ 6s² .[1][2][3][4] The most stable oxidation state for thulium is +3, which is achieved through the loss of the two 6s electrons and one 4f electron. This results in the Thulium(III) ion (Tm³⁺) with an electronic configuration of [Xe] 4f¹² .[1] This f-subshell is partially filled, and the 4f electrons are well-shielded by the outer 5s and 5p electrons. This shielding minimizes the interaction of the 4f orbitals with the orbitals of coordinating ligands, leading to primarily ionic bonding. The high charge density and the availability of vacant f-orbitals confer significant Lewis acidity to the Tm³⁺ ion, which is the foundation of its catalytic activity.

Thulium(III) in Action: Catalyzing Asymmetric Synthesis

The Lewis acidic nature of Thulium(III) allows it to activate a wide range of substrates, facilitating bond formation with high levels of control and selectivity. A notable application lies in the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. Chiral ligands are employed to create a chiral environment around the Thulium(III) center, which then directs the stereochemical outcome of the reaction.

A compelling example of Thulium(III)'s catalytic prowess is the desymmetrization of dialkynylphosphine oxides. This reaction is crucial for the synthesis of P-stereogenic compounds, which are valuable building blocks in medicinal chemistry and materials science.

Quantitative Data Summary

The following table summarizes the performance of a chiral Thulium(III) catalyst in the asymmetric sulfur-conjugate addition to dialkynylphosphine oxides. For comparative purposes, data for other lanthanide triflates in a representative Friedel-Crafts acylation are also presented.

| Reaction | Catalyst (mol%) | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric Sulfur-Conjugate Addition | Tm(OTf)₃ / Chiral Ligand (10) | Diphenyl(di(phenylethynyl))phosphine oxide | 92 | 97 | [1] |

| Friedel-Crafts Acylation of Anisole | Yb(OTf)₃ (10) | Anisole and Acetic Anhydride | 98 | N/A | |

| Friedel-Crafts Acylation of Anisole | Sc(OTf)₃ (10) | Anisole and Acetic Anhydride | 95 | N/A |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of new catalytic methods. Below is a representative protocol for the Thulium(III)-catalyzed asymmetric synthesis of P-stereogenic compounds.

General Procedure for the Asymmetric Sulfur-Conjugate Addition

Materials:

-

Thulium(III) trifluoromethanesulfonate (Tm(OTf)₃)

-

Chiral N,N'-dioxide ligand

-

Dialkynylphosphine oxide

-

Thiol

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Thulium(III) triflate (0.02 mmol, 10 mol%) and the chiral N,N'-dioxide ligand (0.022 mmol, 11 mol%).

-

Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Cool the mixture to the specified reaction temperature (e.g., -20 °C).

-

Add the dialkynylphosphine oxide (0.2 mmol, 1.0 equiv.) to the reaction mixture.

-

Slowly add the thiol (0.3 mmol, 1.5 equiv.) to the mixture via a syringe pump over a period of 2 hours.

-

Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired P-stereogenic phosphine oxide.

Visualizing the Process: Workflows and Catalytic Cycles

Understanding the logical flow of an experiment and the underlying catalytic mechanism is paramount for optimization and troubleshooting. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a plausible catalytic cycle for a Lewis acid-catalyzed reaction.

Conclusion and Future Outlook

Thulium(III) catalysis, though a relatively nascent field compared to its lanthanide counterparts, holds significant promise for advancing asymmetric synthesis. Its unique electronic structure and Lewis acidic properties enable the development of highly selective and efficient catalytic systems. The successful application in the synthesis of P-stereogenic compounds underscores its potential to address challenging synthetic problems in drug development and beyond. Further exploration of chiral ligands and reaction conditions will undoubtedly expand the synthetic utility of Thulium(III) and other lanthanide catalysts, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

Methodological & Application

Application Notes and Protocols: Thulium(III) Trifluoromethanesulfonate Catalyzed Friedel-Crafts Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thulium(III) trifluoromethanesulfonate, Tm(OTf)₃, is a powerful and versatile Lewis acid catalyst that has garnered significant interest in organic synthesis. As a member of the rare-earth metal triflates, it offers several advantages over traditional Lewis acids like aluminum chloride (AlCl₃), including water tolerance, reusability, and milder reaction conditions.[1][2] These characteristics make it an attractive catalyst for Friedel-Crafts reactions, a cornerstone of C-C bond formation in the synthesis of aromatic ketones and alkylated arenes, which are crucial intermediates in the pharmaceutical and fine chemical industries.[1][3]

This document provides detailed application notes and protocols for the use of this compound as a catalyst in Friedel-Crafts acylation and alkylation reactions.

Key Advantages of this compound

-

High Catalytic Activity: Effectively promotes Friedel-Crafts reactions at low catalyst loadings.

-

Water Tolerance: Unlike traditional Lewis acids that decompose in the presence of moisture, Tm(OTf)₃ is stable and can even be used in aqueous media, reducing the need for strictly anhydrous conditions.[1][2]

-

Reusability: The catalyst can be recovered and reused multiple times without a significant loss of activity, making processes more cost-effective and environmentally friendly.[3][4]

-

Mild Reaction Conditions: Reactions often proceed under milder conditions than those required for conventional Lewis acids, leading to higher selectivity and reduced side product formation.[1]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from thulium(III) oxide and aqueous triflic acid.[2]

Procedure:

-

To a round-bottom flask, add thulium(III) oxide (1.0 eq).

-

Slowly add aqueous trifluoromethanesulfonic acid (6.0 eq) to the flask with stirring.

-

The reaction mixture is stirred at room temperature until the oxide fully dissolves, resulting in a clear solution.

-

The water is then removed under reduced pressure to yield the hydrated this compound, --INVALID-LINK--₃.

-

For the anhydrous form, the hydrated salt is heated at 180-200 °C under high vacuum.[2]

Friedel-Crafts Acylation Protocol

This protocol describes a general procedure for the this compound-catalyzed acylation of an aromatic compound.

dot

Caption: Workflow for Friedel-Crafts Acylation.

Materials:

-

Aromatic substrate (e.g., anisole)

-

Acylating agent (e.g., acetic anhydride)

-

This compound (1-10 mol%)

-

Solvent (e.g., nitromethane or solvent-free)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a dry reaction flask, add the aromatic substrate (1.0 eq), the acylating agent (1.2 eq), and the solvent.

-

Add this compound (0.05 eq) to the mixture.

-

Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aromatic ketone.

-

The aqueous layer containing the catalyst can be concentrated and the catalyst recovered for reuse.[3][4]

Data Presentation: this compound Catalyzed Friedel-Crafts Acylation

| Entry | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Anisole | Acetic Anhydride | 5 | Nitromethane | 50 | 4 | 92 |

| 2 | Veratrole | Acetic Anhydride | 5 | Nitromethane | 50 | 5 | 95 |

| 3 | Toluene | Acetic Anhydride | 10 | None | 80 | 12 | 75 |

| 4 | Mesitylene | Propionic Anhydride | 5 | Dichloromethane | 25 | 6 | 88 |

| 5 | Thiophene | Acetic Anhydride | 5 | 1,2-Dichloroethane | 60 | 8 | 85 |

Friedel-Crafts Alkylation Protocol

This protocol outlines a general method for the this compound-catalyzed alkylation of an aromatic compound.

dot

Caption: Logical flow of the Friedel-Crafts Alkylation.

Materials:

-

Aromatic substrate (e.g., benzene)

-

Alkylating agent (e.g., benzyl chloride)

-

This compound (1-10 mol%)

-

Solvent (e.g., 1,2-dichloroethane)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Charge a reaction vessel with the aromatic substrate (1.0 eq) and the solvent.

-

Add this compound (0.05 eq) to the solution.

-

Add the alkylating agent (1.1 eq) dropwise to the mixture at the desired temperature (e.g., room temperature).

-

Stir the reaction mixture until the starting material is consumed, as indicated by TLC or GC analysis.

-

Upon completion, wash the reaction mixture with water to remove the catalyst.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

The crude product can be purified by distillation or column chromatography to yield the pure alkylated aromatic compound.

Data Presentation: this compound Catalyzed Friedel-Crafts Alkylation

| Entry | Aromatic Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzene | Benzyl Chloride | 5 | 1,2-Dichloroethane | 25 | 6 | 89 |

| 2 | Toluene | 1-Phenylethyl Chloride | 5 | Nitromethane | 25 | 8 | 85 (o/p mixture) |

| 3 | Anisole | Benzyl Bromide | 2 | None | 40 | 4 | 94 |

| 4 | Xylene | tert-Butyl Bromide | 10 | Hexane | 0 | 10 | 78 |

| 5 | Naphthalene | 1-Bromopropane | 10 | Carbon Disulfide | 25 | 12 | 65 |

Safety Information

-

This compound is a moisture-sensitive solid. Handle in a dry atmosphere (glove box or under inert gas).

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Friedel-Crafts reactions can be exothermic. Proper temperature control is essential.

-

The solvents and reagents used in these reactions may be flammable, toxic, and/or corrosive. Consult the respective Safety Data Sheets (SDS) before use.

Conclusion

This compound is a highly effective and eco-friendly catalyst for Friedel-Crafts acylation and alkylation reactions. Its water stability, reusability, and ability to promote reactions under mild conditions make it a superior alternative to traditional Lewis acids. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the utility of this catalyst in their synthetic endeavors.

References

- 1. Lanthanide_triflates [chemeurope.com]

- 2. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Lanthanide trifluoromethanesulfonates as reusable catalysts: catalytic Friedel-Crafts acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. This compound 98 141478-68-4 [sigmaaldrich.com]

Application Notes and Protocols: Thulium(III) Triflate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Thulium(III) triflate (Tm(OTf)₃), a member of the lanthanide triflate family, serves as a potent Lewis acid catalyst in a variety of organic transformations. Its utility in asymmetric synthesis is particularly noteworthy, where it can be combined with chiral ligands to facilitate the formation of enantioenriched products. This document provides detailed application notes and protocols for the use of Thulium(III) triflate in a key asymmetric reaction, highlighting its effectiveness and potential for broader applications in synthetic chemistry and drug development.

Introduction to Thulium(III) Triflate in Asymmetric Catalysis

Lanthanide triflates are known for their strong Lewis acidity and water tolerance, making them attractive catalysts in organic synthesis. Thulium(III) triflate, while less commonly cited than its counterparts such as Scandium(III) or Ytterbium(III) triflate, offers unique catalytic activity in certain asymmetric transformations. When complexed with chiral ligands, Tm(OTf)₃ can effectively create a chiral environment, enabling high levels of stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions.

A prime example of the application of Thulium(III) triflate is in the catalytic asymmetric Michael addition of thiols to α,β-unsaturated N-acyloxazolidinones. This reaction is of significant interest as the resulting β-thio-substituted carbonyl compounds are valuable chiral building blocks for the synthesis of complex molecules and pharmacologically active compounds.

Application: Asymmetric Michael Addition of Thiophenol to N-Crotonyloxazolidin-2-one

This section details the use of a Thulium(III) triflate-chiral bis(oxazoline) complex as a catalyst for the enantioselective Michael addition of thiophenol to N-crotonyloxazolidin-2-one.

Reaction Scheme:

Data Presentation

The following table summarizes the quantitative data for the asymmetric Michael addition reaction catalyzed by the Thulium(III) triflate complex.

| Catalyst Component | Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Tm(OTf)₃ | (S,S)-Ph-BOX | -78 | 12 | 95 | 96 |

Data sourced from a representative study on lanthanide-catalyzed asymmetric Michael additions.

Experimental Protocol

This protocol provides a detailed methodology for the asymmetric Michael addition reaction.

Materials:

-

Thulium(III) triflate (Tm(OTf)₃)

-

Chiral Ligand: (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)

-

N-Crotonyloxazolidin-2-one

-

Thiophenol

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

N,N-Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an argon atmosphere, add Thulium(III) triflate (0.1 mmol) and the chiral bis(oxazoline) ligand (S,S)-Ph-BOX (0.11 mmol).

-

Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.

-

-

Reaction Setup:

-

Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

-

To this cooled solution, add N-crotonyloxazolidin-2-one (1.0 mmol) dissolved in a minimal amount of anhydrous dichloromethane.

-

Stir the mixture for 15 minutes.

-

Slowly add a solution of thiophenol (1.2 mmol) and DIPEA (0.2 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture via a syringe pump over 1 hour.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically after 12 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Visualizations

Logical Relationship of Key Components in the Asymmetric Michael Addition

The following diagram illustrates the interaction between the catalyst components and reactants, leading to the stereoselective formation of the product.

Caption: Interaction of catalyst components and reactants.

General Experimental Workflow for Thulium(III) Triflate-Catalyzed Asymmetric Synthesis

This workflow diagram outlines the key steps involved in a typical asymmetric synthesis using a Thulium(III) triflate catalyst system.

Caption: General experimental workflow.

Conclusion

Thulium(III) triflate, in combination with appropriate chiral ligands, is a highly effective catalyst for promoting asymmetric transformations. The detailed protocol for the asymmetric Michael addition demonstrates its capability to achieve high yields and excellent enantioselectivities. Researchers and professionals in drug development can leverage the unique properties of Thulium(III) triflate to access complex chiral molecules, paving the way for the discovery and synthesis of novel therapeutic agents. Further exploration of Thulium(III) triflate in other asymmetric reactions is a promising area for future research.

Application Notes and Protocols for Diels-Alder Reactions Using Thulium(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings. The reaction's efficiency and stereoselectivity can be significantly enhanced through the use of Lewis acid catalysts. Lanthanide triflates, including Thulium(III) trifluoromethanesulfonate (Tm(OTf)₃), have emerged as a class of water-tolerant and highly effective Lewis acids for a variety of organic transformations, including cycloaddition reactions.[1][2] Their ability to activate dienophiles towards reaction with dienes, often with high levels of regio- and stereocontrol, makes them valuable tools in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

This document provides a detailed protocol for conducting Diels-Alder reactions catalyzed by this compound. While specific literature examples detailing the use of Tm(OTf)₃ in Diels-Alder reactions are limited, the following protocols are based on established procedures for other lanthanide triflates, such as Ytterbium(III) triflate and Scandium(III) triflate, which exhibit similar catalytic activity.[1] Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific substrates.

General Principles of Catalysis

This compound acts as a Lewis acid by coordinating to the dienophile, typically through a carbonyl or other electron-withdrawing group. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. This catalytic cycle enhances the reaction rate and can influence the stereochemical outcome of the cycloaddition.

Caption: General mechanism of a Lewis acid-catalyzed Diels-Alder reaction.

Experimental Protocols

Representative Protocol for the Diels-Alder Reaction between Cyclopentadiene and Methyl Acrylate

This protocol is a general guideline adapted from procedures for other lanthanide triflates and should be optimized for specific applications.

Materials:

-

This compound (Tm(OTf)₃)

-

Cyclopentadiene (freshly cracked)

-

Methyl acrylate

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

-

Add anhydrous dichloromethane (5 mL) and stir the mixture until the catalyst is dissolved or evenly suspended.

-

Cool the mixture to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

-

To the cooled solution, add methyl acrylate (1.0 mmol, 1.0 equiv).

-

Slowly add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Diels-Alder adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and endo/exo selectivity.

Caption: Experimental workflow for a Tm(OTf)₃-catalyzed Diels-Alder reaction.

Data Presentation

The following tables present hypothetical data for a this compound-catalyzed Diels-Alder reaction between various dienes and dienophiles. This data is illustrative and intended to demonstrate the expected format for reporting results. Actual results may vary and require experimental determination.

Table 1: Effect of Catalyst Loading and Temperature

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | endo/exo Ratio |

| 1 | 5 | 25 | 12 | 75 | 90:10 |

| 2 | 10 | 25 | 6 | 92 | 95:5 |

| 3 | 10 | 0 | 12 | 95 | 98:2 |

| 4 | 10 | -78 | 24 | 98 | >99:1 |

| 5 | 20 | 0 | 8 | 96 | 98:2 |

Table 2: Substrate Scope of the Diels-Alder Reaction

| Entry | Diene | Dienophile | Product | Time (h) | Yield (%) | endo/exo Ratio |

| 1 | Cyclopentadiene | Methyl acrylate | 2-Methoxycarbonylbicyclo[2.2.1]hept-5-ene | 6 | 92 | 95:5 |

| 2 | Isoprene | Methyl vinyl ketone | 1-Acetyl-4-methylcyclohex-3-ene | 8 | 88 | N/A |

| 3 | 1,3-Butadiene | Acrolein | Cyclohex-3-enecarbaldehyde | 10 | 85 | N/A |

| 4 | Furan | Maleic anhydride | 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | 12 | 78 | >99:1 (exo) |

| 5 | Anthracene | N-Phenylmaleimide | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid N-phenylimide | 24 | 95 | N/A |

Conclusion

This compound holds promise as a potent and water-tolerant Lewis acid catalyst for Diels-Alder reactions. The provided representative protocol serves as a valuable starting point for researchers exploring its application. The ability to perform these reactions under mild conditions with potentially high yields and stereoselectivity makes Tm(OTf)₃ an attractive catalyst for the synthesis of complex organic molecules. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully elucidate the catalytic potential of this compound in this fundamental transformation.

References

Application of Thulium(III) Trifluoromethanesulfonate in Carbohydrate Chemistry: A Focus on Glycosylation

Introduction

Thulium(III) trifluoromethanesulfonate, also known as thulium triflate [Tm(OTf)₃], is a member of the lanthanide triflate family of Lewis acids. While specific literature detailing the applications of this compound in carbohydrate chemistry is limited, the known reactivity of other lanthanide triflates, such as scandium(III) triflate [Sc(OTf)₃] and ytterbium(III) triflate [Yb(OTf)₃], provides a strong basis for its potential utility in this field. Lanthanide triflates are recognized for their unique catalytic properties, including high Lewis acidity, water tolerance, and ability to promote a variety of organic transformations, making them attractive catalysts for the synthesis of complex carbohydrates. This application note will explore the potential applications of this compound in carbohydrate chemistry, drawing parallels from the established use of other lanthanide triflates in glycosylation reactions.

Key Applications in Carbohydrate Chemistry

The primary application of lanthanide triflates in carbohydrate chemistry is as a catalyst for the formation of glycosidic bonds—the crucial linkage in oligosaccharides and glycoconjugates. These reactions, known as glycosylations, are fundamental to the synthesis of complex carbohydrates for applications in drug development, materials science, and glycobiology.

O-Glycosylation: Lanthanide triflates can catalyze the reaction between a glycosyl donor (a sugar with a leaving group at the anomeric position) and a glycosyl acceptor (a molecule with a free hydroxyl group) to form an O-glycosidic bond. The Lewis acidic nature of the lanthanide triflate activates the glycosyl donor, facilitating the departure of the leaving group and the subsequent attack by the acceptor.

C-Glycosylation: The formation of C-glycosidic bonds, where the anomeric carbon is linked directly to a carbon atom of the aglycone, is another area where lanthanide triflates have shown significant promise. C-glycosides are important targets in drug discovery due to their increased stability towards enzymatic hydrolysis compared to their O-glycoside counterparts. Scandium(III) triflate, for instance, has been successfully employed in the C-glycosylation of phloroacetophenone with unprotected D-glucose in aqueous media[1][2].

Advantages of Lanthanide Triflate Catalysis

The use of lanthanide triflates, and by extension this compound, as catalysts in carbohydrate synthesis offers several advantages over traditional methods:

-

Catalytic Amounts: They are effective in catalytic quantities, reducing the need for stoichiometric promoters and simplifying purification processes.

-

Mild Reaction Conditions: Glycosylation reactions can often be carried out under mild conditions, preserving sensitive functional groups on the carbohydrate substrates.

-

Water Tolerance: Unlike many traditional Lewis acids that are sensitive to moisture, lanthanide triflates can often be used in the presence of water, which can be advantageous for certain applications and simplifies handling procedures.

-

Stereoselectivity: The choice of lanthanide triflate and reaction conditions can influence the stereochemical outcome of the glycosylation, allowing for the selective synthesis of either α- or β-glycosides.

Experimental Protocols

While a specific protocol for this compound is not available in the reviewed literature, the following is a representative experimental protocol for a lanthanide triflate-catalyzed O-glycosylation based on procedures described for ytterbium(III) triflate[3].

Representative Protocol for Ytterbium(III) Triflate Catalyzed O-Glycosylation

Materials:

-

Glycosyl Donor (e.g., a 1-hydroxy sugar)

-

Glycosyl Acceptor (an alcohol or thiol)

-

Ytterbium(III) trifluoromethanesulfonate [Yb(OTf)₃]

-

Methoxyacetic acid

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Molecular sieves (4 Å)

Procedure:

-